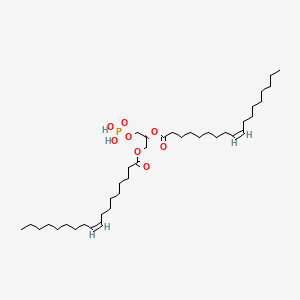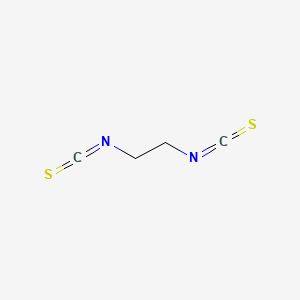
1,2-Diisothiocyanatoethane
説明
Synthesis Analysis
The synthesis of compounds related to 1,2-diisothiocyanatoethane involves reactions with isothiocyanates and carbon disulfide under catalytic conditions. For instance, ruthenium-catalyzed cycloadditions of 1,6-diynes with isothiocyanates result in the formation of bicyclic thiopyranimines, highlighting a method for incorporating the C=S double bond into complex structures (Yamamoto et al., 2002).
Molecular Structure Analysis
The molecular and electronic structure of compounds bearing resemblance to 1,2-diisothiocyanatoethane, such as gold complexes containing dithiolato ligands, has been extensively studied. These investigations reveal details about the bonding and geometric arrangements that are critical for understanding the chemical behavior and reactivity of such compounds (Kokatam et al., 2007).
Chemical Reactions and Properties
The reactivity patterns of 1,2-diisothiocyanatoethane derivatives involve engaging in [3+2] annulations, demonstrating their utility in synthesizing densely substituted heterocycles with significant biological and chemical interest. This showcases their versatility in forming complex structures with high stereoselectivity and yield (Sun et al., 2013).
Physical Properties Analysis
The physical properties of related compounds, such as polythiourethanes crosslinked with dynamic disulfide bonds, provide insight into their thermomechanical behavior, highlighting the impact of molecular structure on material properties. These studies contribute to the development of materials with tailored properties for specific applications (Ge et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be understood through studies on carbonyl and oxalyl diisothiocyanate. These investigations shed light on the interactions and transformations that such compounds undergo, revealing the factors that govern their behavior in various chemical contexts (Pfeiffer et al., 2021).
科学的研究の応用
Degradation of Chlorinated Organics : 1,2-Dichloroethane, a chemical similar to 1,2-Diisothiocyanatoethane, can be successfully degraded using advanced reduction processes, which might indicate potential applications for 1,2-Diisothiocyanatoethane in environmental remediation (Liu et al., 2014).
Formation of Polynuclear Complexes : 1,2-Dithiocyanatoethane forms polynuclear complexes with cobalt(II) halides, indicating its potential use in coordination chemistry (Goodall, 1967).
Applications in Smart Materials : 1,2-Dithiolanes, closely related to 1,2-Diisothiocyanatoethane, are used in reversible polymerization to create dynamic materials, which can adapt and respond in smart material applications (Zhang et al., 2022).
Natural Occurrence and Biological Properties : Naturally occurring 1,2-dithiolanes and 1,2,3-trithianes, which are structurally related to 1,2-Diisothiocyanatoethane, have unique chemical and biological properties that are useful in various applications, including pharmaceuticals (Teuber, 1990).
Use in Conducting and Magnetic Crystalline Assemblies : Metal bis-1,2-dithiolene complexes, which share structural similarities with 1,2-Diisothiocyanatoethane, have been studied for their conducting and magnetic properties, indicating potential applications in electronic and magnetic devices (Robertson & Cronin, 2002).
Synthesis of Sulfur-Containing Heterocycles : 1,4-Dithiane-2,5-diol, related to 1,2-Diisothiocyanatoethane, is used in the synthesis of sulfur-containing heterocycles, which are crucial in organic and medicinal chemistry (Zamberlan et al., 2018).
Innovative Strategies in Organic Synthesis : Dithiane-based strategies, which include compounds like 1,2-Diisothiocyanatoethane, have been used for constructing complex natural products, demonstrating its utility in organic synthesis (Smith & Adams, 2004).
特性
IUPAC Name |
1,2-diisothiocyanatoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c7-3-5-1-2-6-4-8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUYSIIZYQUVMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=S)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190356 | |
| Record name | Ethylenebis(isothiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diisothiocyanatoethane | |
CAS RN |
3688-08-2 | |
| Record name | 1,2-Diisothiocyanatoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3688-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenebis(isothiocyanate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003688082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylenebis(isothiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester](/img/structure/B1199904.png)

![1-[5-[[Anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea](/img/structure/B1199911.png)

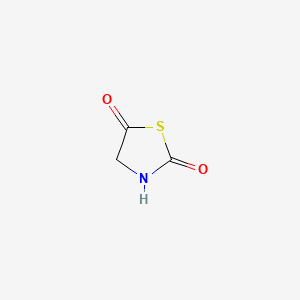
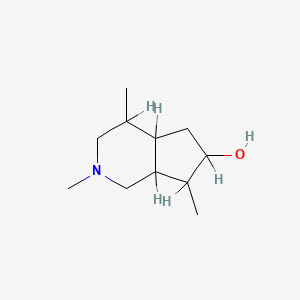

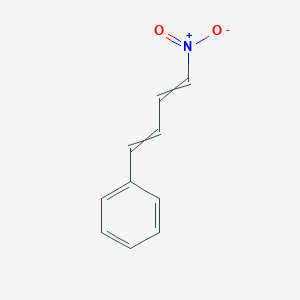
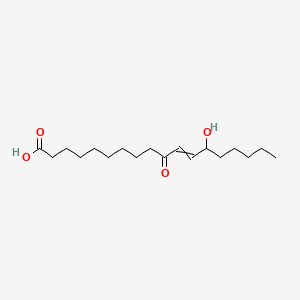

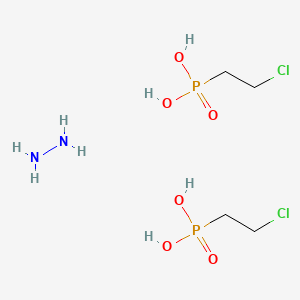

![4-[1-Hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B1199926.png)
